molecular formula C9H18N4 B2394392 3-Heptyl-1H-1,2,4-triazol-5-amine CAS No. 20586-95-2

3-Heptyl-1H-1,2,4-triazol-5-amine

Cat. No.: B2394392
CAS No.: 20586-95-2
M. Wt: 182.271
InChI Key: YLMXGBDXGVPHRZ-UHFFFAOYSA-N
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Description

“5-heptyl-1H-1,2,4-triazol-3-amine” is a chemical compound with the molecular formula C9H18N4 . It is a derivative of the 1,2,4-triazole family . The 1,2,4-triazole core is a versatile heterocyclic ring that is present in many pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of “5-heptyl-1H-1,2,4-triazol-3-amine” consists of a 1,2,4-triazole ring attached to a heptyl (seven carbon aliphatic) chain . The exact structural details, including bond lengths and angles, would require further computational or experimental studies.

Scientific Research Applications

Synthesis Approaches and Chemical Properties

  • The compound 5-heptyl-1H-1,2,4-triazol-3-amine is synthesized and utilized in various forms and derivatives due to its significant chemical properties. One approach involves the microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides, highlighting the role of 1,2,4-triazole as a critical component in medicinal and agricultural chemistry (Tan, Lim, & Dolzhenko, 2017).

Antimicrobial Activities

  • Some novel derivatives of 1,2,4-triazol-3-one, synthesized from various primary amines and ester ethoxycarbonylhydrazones, demonstrated significant antimicrobial activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Structural and Molecular Analysis

  • Studies on compounds like 3-phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine provide insights into the structural and molecular characteristics of the triazole derivatives, including crystalline structures and hydrogen bonding patterns (Dolzhenko, Tan, Koh, Dolzhenko, & Chui, 2008).

Antitumor Activities

  • Research on derivatives like 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine has shown promising antitumor activities, with structural analyses contributing to our understanding of the molecular interactions and therapeutic potential (叶姣, 谢选青, 李康明, 刘永超, 孙利, & 胡艾希, 2015).

Photophysical Properties

  • The synthesis of fully substituted 1H-1,2,4-triazol-3-amines through a metal- and oxidant-free three-component process has been explored, highlighting their potential applications in organic and medicinal chemistry, as well as in optical materials. The products exhibit fluorescence and aggregation-induced emission (AIE) properties, demonstrating their versatility and potential in various scientific fields (Guo, Liu, Deng, Mei, Zou, Zhong, Zhuo, Fan, & Zheng, 2021).

Future Directions

The future directions for research on “5-heptyl-1H-1,2,4-triazol-3-amine” could include further exploration of its synthesis, reactivity, and potential applications. Given the prevalence of 1,2,4-triazoles in pharmaceuticals and agrochemicals , this compound could have potential uses in these areas.

Properties

IUPAC Name

5-heptyl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4/c1-2-3-4-5-6-7-8-11-9(10)13-12-8/h2-7H2,1H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMXGBDXGVPHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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